REACTION_CXSMILES
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Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([Cl:13])[CH:3]=1.[CH:14]([NH2:17])([CH3:16])[CH3:15].CCN(C(C)C)C(C)C>CC(N(C)C)=O>[Cl:13][C:4]1[CH:3]=[C:2]([NH:17][CH:14]([CH3:16])[CH3:15])[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=1
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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ClC1=CC(=NC=C1C(=O)OCC)Cl
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
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Smiles
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C(C)(C)N
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CC(=O)N(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated to dryness
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Type
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CUSTOM
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Details
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to remove excess of DMA from the reaction mass
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Type
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CUSTOM
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Details
|
The crude material obtained
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Type
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CUSTOM
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Details
|
was purified by column chromatography through silica gel and EtOAC
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Name
|
|
Type
|
product
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Smiles
|
ClC1=NC=C(C(=O)OCC)C(=C1)NC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |